2-(4-Methoxyphenoxy)-4-methylaniline
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Overview
Description
2-(4-Methoxyphenoxy)-4-methylaniline is an organic compound characterized by the presence of a methoxy group attached to a phenoxy ring, which is further connected to a methylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenoxy)-4-methylaniline typically involves the reaction of 4-methoxyphenol with 4-methylaniline. One common method is the nucleophilic aromatic substitution reaction, where 4-methoxyphenol is reacted with 4-methylaniline in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenoxy)-4-methylaniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4-methoxyphenol derivatives.
Reduction: Formation of 4-methylaniline derivatives.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
2-(4-Methoxyphenoxy)-4-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of polymers and other advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenoxy)-4-methylaniline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The methoxy and phenoxy groups can enhance its binding affinity and specificity towards these targets, leading to desired biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenoxy)propanoic acid
- 2-(4-Methoxyphenoxy)methylphenyl
- 4-(4-Methoxyphenoxy)piperidine hydrochloride
Uniqueness
2-(4-Methoxyphenoxy)-4-methylaniline is unique due to the presence of both methoxy and phenoxy groups attached to a methylaniline core. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and material science.
Properties
IUPAC Name |
2-(4-methoxyphenoxy)-4-methylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-10-3-8-13(15)14(9-10)17-12-6-4-11(16-2)5-7-12/h3-9H,15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSUQMCNXDDAOKJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)OC2=CC=C(C=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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